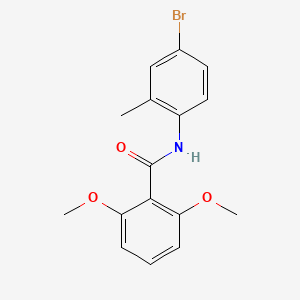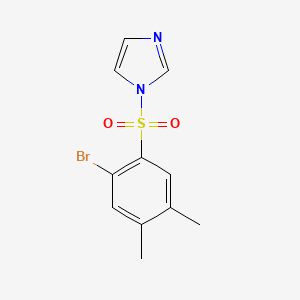![molecular formula C13H10Cl3NO3S B15108387 (2,3-Dichlorophenyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B15108387.png)
(2,3-Dichlorophenyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dichlorophenyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine: is an organic compound that features a sulfonamide functional group. This compound is characterized by the presence of two chlorinated phenyl rings, one of which is further substituted with a methoxy group. The sulfonamide linkage connects these two aromatic systems, imparting unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichlorophenyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine typically involves the reaction of 2,3-dichloroaniline with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise temperature and pH regulation, and advanced purification techniques such as recrystallization and chromatography to achieve high purity standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it into an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, (2,3-Dichlorophenyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine is studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: The compound’s sulfonamide group is of interest in medicinal chemistry for the development of antibacterial and antifungal agents. Its derivatives are explored for their therapeutic potential in treating infections.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2,3-Dichlorophenyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
(2,3-Dichlorophenyl)sulfonamide: Lacks the methoxy group, resulting in different reactivity and biological activity.
(5-Chloro-2-methoxyphenyl)sulfonamide: Lacks the dichlorophenyl group, affecting its chemical properties and applications.
(2,3-Dichlorophenyl)[(4-methoxyphenyl)sulfonyl]amine: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness: The presence of both dichlorophenyl and methoxyphenyl groups in (2,3-Dichlorophenyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine imparts unique chemical properties, such as enhanced reactivity and specific biological activity. This makes it a versatile compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H10Cl3NO3S |
|---|---|
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
5-chloro-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H10Cl3NO3S/c1-20-11-6-5-8(14)7-12(11)21(18,19)17-10-4-2-3-9(15)13(10)16/h2-7,17H,1H3 |
Clé InChI |
SDVNTNRGFONANQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-[2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate](/img/structure/B15108307.png)
![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108308.png)
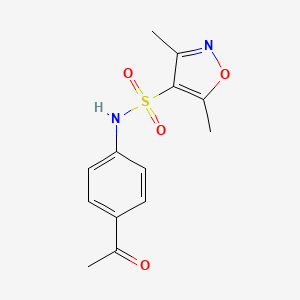
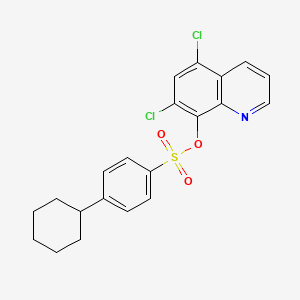
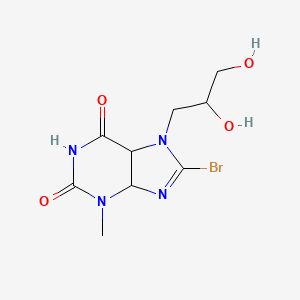
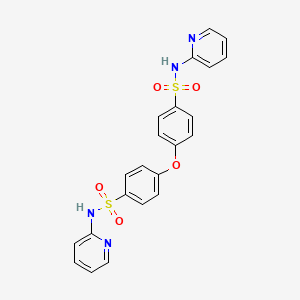
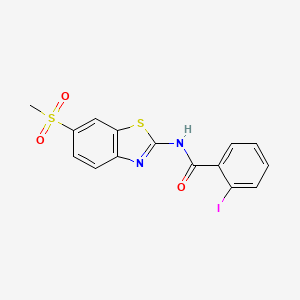
![2-bromo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15108372.png)
![(2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B15108379.png)
![7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15108380.png)
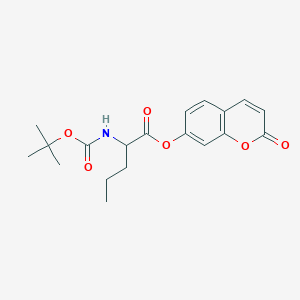
![7-[(2-chlorophenyl)methyl]-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B15108394.png)
